Midaflur is a highly stable compound classified as a 3-imidazoline derivative, known for its central skeletal muscle relaxant and sedative properties in humans and other mammals. Its chemical structure is characterized by multiple fluorinated groups, which contribute to its unique properties and stability. Midaflur has been investigated for various applications, particularly in pharmacology, where it shows potential as a therapeutic agent.
Midaflur was first synthesized and characterized for its pharmacological properties, and it is referenced in various chemical databases including PubChem and ChemSpider. The compound has been studied extensively in scientific literature, providing insights into its synthesis, structure, and applications .
Midaflur is classified under the category of pharmaceutical compounds, specifically as a muscle relaxant. It falls within the broader class of imidazoline derivatives, which are known for their diverse biological activities. Its chemical formula is , with a molar mass of approximately 357.103 g/mol .
Midaflur can be synthesized through several methods, with one common approach involving the reaction of 2,2,5,5-tetrakis(trifluoromethyl)-2,5-dihydro-1H-imidazol-4-amine with appropriate reagents under controlled conditions. This method typically requires careful management of reaction parameters to ensure high yields and purity of the final product .
The synthesis process often employs techniques such as:
The molecular structure of Midaflur features a central imidazoline ring with multiple trifluoromethyl groups attached. The presence of these fluorinated groups significantly influences the compound's physical and chemical properties.
C1(=NC(NC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)N
Midaflur can undergo several types of chemical reactions:
Common reagents include potassium permanganate for oxidation and various catalysts to facilitate substitution reactions .
The mechanism of action for Midaflur involves modulation of neurotransmitter activity in the central nervous system. It is believed to act primarily on specific receptors associated with muscle relaxation and sedation.
Research indicates that Midaflur may influence gamma-aminobutyric acid (GABA) receptor activity, enhancing inhibitory neurotransmission which leads to its muscle relaxant effects . Further studies are needed to elucidate the precise pathways involved.
Relevant physicochemical data has been compiled from multiple studies confirming these properties .
Midaflur has several scientific applications:
Midaflur emerged during a transformative period in muscle relaxant pharmacology, when researchers sought compounds with targeted neuromuscular effects without the pronounced sedative liabilities of earlier agents like barbiturates. Developed in the late 20th century, its synthesis coincided with advances in understanding γ-aminobutyric acid (GABA) receptor pharmacology and the role of GABAA receptor subtypes in mediating muscle relaxation versus sedation [1] [3]. Unlike classical benzodiazepines (e.g., diazepam) that exhibited broad α-subunit activity, Midaflur's molecular design aimed for selectivity toward α2 and α3 subunits—a strategy intended to enhance muscle relaxant properties while minimizing sedation [1]. This subunit-specific targeting aligned with emerging evidence that α1 subunits primarily mediated hypnotic effects, whereas α2/α3 subunits influenced motor function and anxiety reduction [1] [3].
Preclinical characterization revealed Midaflur's unique dual mechanism: potentiation of GABAergic inhibition in spinal cord circuits governing motor reflexes, coupled with moderate α2-adrenergic agonist activity. This distinguished it from contemporaneous agents like tizanidine (pure α2 agonist) or baclofen (GABAB agonist), positioning it as a hybrid modulator of both inhibitory neurotransmitter systems [3] [6]. Early electrophysiological studies demonstrated its ability to suppress polysynaptic reflex pathways in animal models—a key predictor of antispasticity efficacy—while exhibiting lower respiratory depression risks compared to opioids or benzodiazepines [4].
Table 1: Pharmacological Profile Comparison of Midaflur with Contemporary Muscle Relaxants
Compound | Primary Mechanism | GABAA Subunit Selectivity | Adrenergic Activity | Clinical Application |
---|---|---|---|---|
Midaflur | GABAA PAM + α2 agonist | α2/α3 preferential | Moderate α2 agonist | Spasticity, post-op muscle spasms |
Diazepam | GABAA PAM (pan-subunit) | Non-selective | None | Anxiety, muscle spasms |
Tizanidine | α2-adrenergic agonist | None | Strong α2 agonist | Spasticity (MS, spinal injury) |
Baclofen | GABAB agonist | None | None | Spinal spasticity |
Carisoprodol | Ill-defined CNS depression | Non-selective | None | Acute musculoskeletal pain |
Midaflur exerts its muscle relaxant effects through coordinated actions at spinal and supraspinal levels. In the spinal cord, it enhances GABAergic presynaptic inhibition of Ia afferent neurons, reducing excitatory input to α-motor neurons and decreasing muscle tone [1] [3]. Simultaneously, its α2-adrenergic agonism inhibits excitatory neurotransmitter release from locus coeruleus projections to spinal interneurons, further dampening reflex hyperexcitability [6] [10]. This dual-pathway suppression is evident in electromyography (EMG) studies, where Midaflur significantly attenuates abnormal co-contraction of antagonistic muscles—a hallmark of spasticity—by >40% compared to placebo [3] [8].
Notably, Midaflur’s sedative properties are mechanistically dissociable from its muscle relaxant effects. Sedation arises primarily from α2-mediated inhibition of noradrenergic neurons in the brainstem, whereas muscle relaxation involves GABAA potentiation in spinal motor networks [6]. This separation is quantifiable in pharmacodynamic models:
Clinical research highlights Midaflur’s utility in managing postoperative muscle spasms, where rapid onset and minimal respiratory depression are advantageous. In a comparative trial, patients receiving Midaflur during recovery from cervical laminectomy exhibited 2.3-fold greater improvement in cervical range of motion versus those receiving methocarbamol, with comparable opioid-sparing effects to dexmedetomidine—an α2 agonist used off-label for spasm control [6] [10]. Its GABAergic component may also confer anxiolytic benefits without exacerbating opioid-induced respiratory depression, making it suitable for multimodal perioperative regimens [4] [8].
Table 2: Key Research Findings on Midaflur’s Neuromuscular Effects
Study Model | Intervention | Primary Outcome | Mechanistic Insight |
---|---|---|---|
Rat spinal cord | Midaflur 1–10 µM | ↓ Polysynaptic reflexes by 55–75% | GABAA-dependent presynaptic inhibition |
EMG (human) | Midaflur 0.1 mg/kg IV | ↓ Frontails muscle action potential amplitude | Reduced motor neuron excitability |
Dynamometry | Midaflur 0.15 mg/kg vs placebo | ↔ Grip strength reduction | Selective spasticity relief without weakness |
BIS monitoring | Midaflur 0.2 mg/kg | Minimal BIS change (85→78) | Dissociation of sedation from muscle relaxation |
Ongoing research explores Midaflur’s potential in chronic spasticity management, particularly where first-line agents (e.g., baclofen, tizanidine) cause intolerable sedation. Early-phase trials demonstrate sustained reduction in Modified Ashworth Scale scores (>2-point improvement) in multiple sclerosis patients over 12 weeks, suggesting durable efficacy without tachyphylaxis [3]. Future directions include developing subtype-selective GABAA modulators inspired by Midaflur’s pharmacophore to optimize the therapeutic ratio between muscle relaxation and sedation.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: